Inno-406;NS-187 -

Inno-406;NS-187

Catalog Number: EVT-12596416
CAS Number:
Molecular Formula: C30H31F3N8O
Molecular Weight: 576.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Inno-406, also known as NS-187, is a dual tyrosine kinase inhibitor targeting Bcr-Abl and Lyn kinases. Developed by Nippon Shinyaku, it was designed to address resistance issues associated with imatinib, the first-generation Bcr-Abl inhibitor. Inno-406 has been shown to have a higher potency against various Bcr-Abl mutations and aims to provide a more effective treatment for chronic myeloid leukemia and acute lymphoblastic leukemia, particularly in patients who are resistant or intolerant to prior therapies .

Source and Classification

Inno-406 is classified as an experimental anticancer drug. It acts primarily as an inhibitor of the Bcr-Abl fusion protein, which plays a critical role in the pathogenesis of chronic myeloid leukemia, and the Lyn kinase, which is involved in various signaling pathways related to cell proliferation and survival . The compound reached phase II clinical trials in 2010, demonstrating its potential as a therapeutic agent in hematological malignancies .

Synthesis Analysis

The synthesis of Inno-406 involves several key steps aimed at enhancing its binding affinity and selectivity. The process begins with the modification of imatinib's structure by introducing a trifluoromethyl group at position 3 of the phenyl ring, which significantly increases its potency against Bcr-Abl .

Methods and Technical Details

  1. Starting Material: The synthesis utilizes 2-phenylaminopyrimidine as a core structure.
  2. Chemical Modifications: Various substitutions are made to optimize hydrophobic interactions, including the introduction of halogen groups (fluoro, bromo, chloro) to improve binding efficiency.
  3. Final Compound: The final product is characterized by its molecular formula C30H31F3N8OC_{30}H_{31}F_{3}N_{8}O and molar mass of approximately 576.628 g/mol .
Molecular Structure Analysis

Structure and Data

Inno-406's molecular structure features a complex arrangement that includes:

  • A pyrimidine ring.
  • A trifluoromethyl group that enhances hydrophobic interactions with the target kinases.
  • Dimethylaminopyrrolidine moiety that aids in binding specificity.

The three-dimensional structure has been elucidated through X-ray crystallography, revealing how Inno-406 interacts with the active site of Bcr-Abl, closely resembling imatinib's binding mode but with distinct enhancements due to structural modifications .

Chemical Reactions Analysis

Reactions and Technical Details

Inno-406 has been evaluated for its reactivity in various biochemical assays:

  1. Kinase Inhibition Assays: It demonstrates potent inhibition of autophosphorylation in Bcr-Abl-positive cell lines.
  2. Resistance Profiles: The compound shows efficacy against multiple imatinib-resistant mutations (e.g., F317L, F317V), indicating its robustness as a therapeutic agent .
Mechanism of Action

Inno-406 exerts its effects by binding to the ATP-binding pocket of the Bcr-Abl kinase domain, inhibiting its activity and subsequent downstream signaling pathways involved in cell proliferation and survival. The presence of the trifluoromethyl group enhances its binding affinity through increased hydrophobic interactions within the kinase's active site .

Process and Data

The mechanism involves:

  1. Competitive Inhibition: Inno-406 competes with ATP for binding at the active site.
  2. Disruption of Signaling: By inhibiting Bcr-Abl activity, it disrupts downstream signaling cascades that promote leukemic cell survival.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Inno-406 is typically presented as a solid compound.
  • Solubility: It exhibits good solubility in organic solvents but requires careful formulation for aqueous solutions.

Chemical Properties

  • Molecular Formula: C30H31F3N8OC_{30}H_{31}F_{3}N_{8}O
  • Molar Mass: Approximately 576.628 g/mol
  • Stability: Stability studies indicate that it maintains integrity under physiological conditions but may require protection from light and moisture during storage .
Applications

Inno-406 is primarily being investigated for its potential use in treating:

  • Chronic Myeloid Leukemia: Particularly in patients who exhibit resistance to first-line therapies like imatinib.
  • Acute Lymphoblastic Leukemia: Showing promise in cases where traditional treatments have failed.

The specificity of Inno-406 for Lyn and Bcr-Abl kinases suggests it may have fewer off-target effects compared to broader-spectrum kinase inhibitors, potentially leading to improved safety profiles in clinical settings .

Properties

Product Name

Inno-406;NS-187

IUPAC Name

4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C30H31F3N8O

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)

InChI Key

ZOPBZHLJXQAQON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.